
Prmt5-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prmt5-IN-13 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-13 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This often involves the use of palladium-catalyzed cross-coupling reactions to form the core aromatic structure.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the inhibitory activity of the compound. This may include amination, alkylation, and acylation reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Types of Reactions
Prmt5-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This involves the replacement of one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs of this compound .
科学的研究の応用
Prmt5-IN-13 has a wide range of scientific research applications, including:
Cancer Research: It has shown promise in inhibiting the growth of various cancer cell lines, particularly those with overexpressed PRMT5.
Epigenetics: As an inhibitor of PRMT5, it is used to study the role of arginine methylation in gene expression and chromatin remodeling.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting PRMT5.
Biological Studies: It is used to investigate the biological functions of PRMT5 in cellular processes such as DNA repair, RNA splicing, and protein trafficking.
作用機序
Prmt5-IN-13 exerts its effects by specifically inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular functions. The molecular targets of this compound include histones and other proteins involved in critical cellular processes such as DNA repair and RNA splicing .
類似化合物との比較
Similar Compounds
Several compounds are similar to Prmt5-IN-13 in terms of their inhibitory activity against PRMT5. These include:
GSK3326595: Another PRMT5 inhibitor that has shown efficacy in preclinical models of cancer.
PF-06939999: A SAM-competitive PRMT5 inhibitor with demonstrated antitumor activity.
MRTX1719: An MTA-cooperative PRMT5 inhibitor that exhibits synthetic lethality in MTAP-deleted cancers.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against PRMT5. It has been designed to selectively target PRMT5 without affecting other protein arginine methyltransferases, making it a valuable tool for studying the specific functions of PRMT5 in various biological contexts .
特性
分子式 |
C18H17ClN4O4 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(1R)-6-chloro-1,3-dihydro-2-benzofuran-1-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H17ClN4O4/c19-9-2-1-8-6-26-14(11(8)5-9)15-12(24)13(25)18(27-15)23-4-3-10-16(20)21-7-22-17(10)23/h1-5,7,12-15,18,24-25H,6H2,(H2,20,21,22)/t12-,13+,14+,15-,18+/m0/s1 |
InChIキー |
BKXOWBKZDGTLFX-CIBFVHANSA-N |
異性体SMILES |
C1C2=C(C=C(C=C2)Cl)[C@@H](O1)[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC5=C(N=CN=C54)N)O)O |
正規SMILES |
C1C2=C(C=C(C=C2)Cl)C(O1)C3C(C(C(O3)N4C=CC5=C(N=CN=C54)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


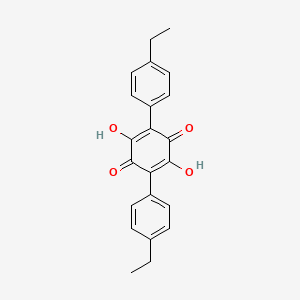
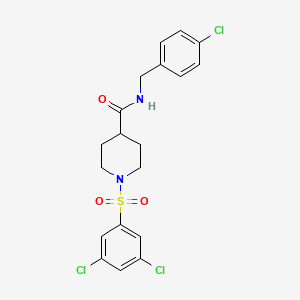
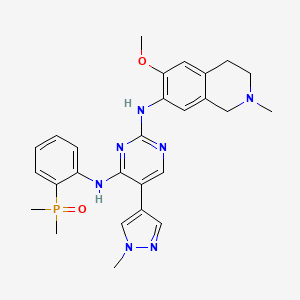
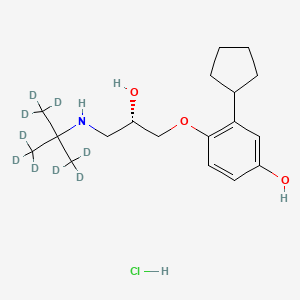
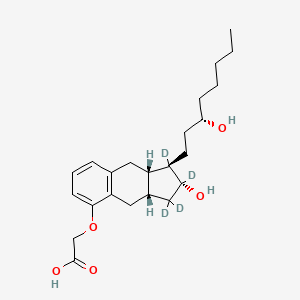
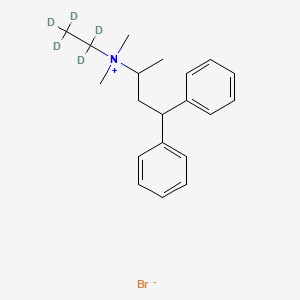
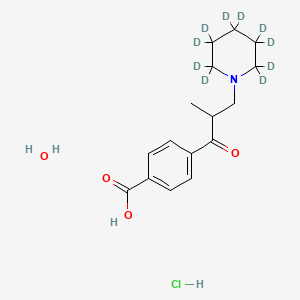
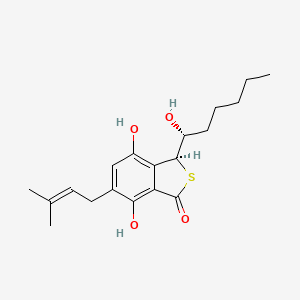
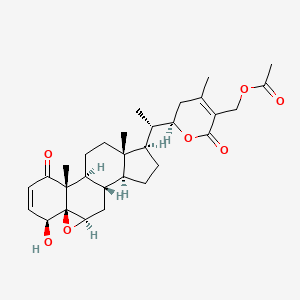
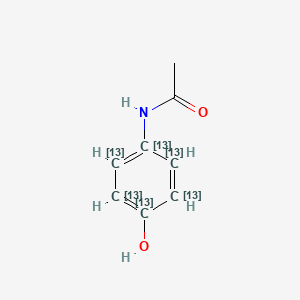
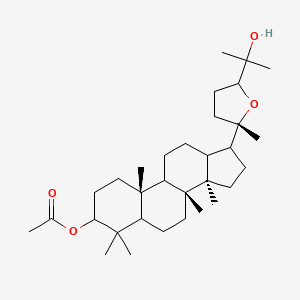
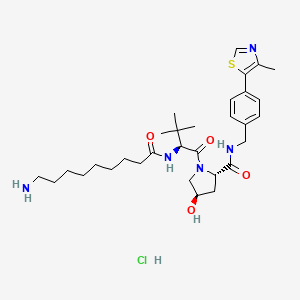
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)

